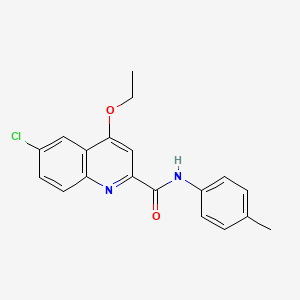
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide (CMEQ) is a synthetic compound that has a wide variety of applications in biomedical research. CMEQ has been studied for its potential to act as a drug target, its ability to modulate the activity of several enzymes, and its ability to affect biochemical and physiological processes.
科学研究应用
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide has been studied for its potential to act as a drug target. It has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP). This compound has also been studied for its ability to affect biochemical and physiological processes, such as inflammation, oxidative stress, and cell proliferation. This compound has been used in a variety of laboratory experiments, including cell culture, animal studies, and in vitro assays.
作用机制
The mechanism of action of 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide is not completely understood. However, it is believed to act as an inhibitor of several enzymes, including COX-2, LOX, and CYP. This compound has also been shown to modulate the activity of several other enzymes, including lipoprotein lipase (LPL) and phospholipase A2 (PLA2). In addition, this compound has been shown to affect biochemical and physiological processes, such as inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including COX-2, LOX, and CYP. This compound has also been shown to modulate the activity of several other enzymes, including LPL and PLA2. In addition, this compound has been shown to affect biochemical and physiological processes, such as inflammation, oxidative stress, and cell proliferation.
实验室实验的优点和局限性
The use of 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide in laboratory experiments has several advantages. This compound is a synthetic compound and is relatively easy to synthesize. It is also relatively stable and has a long shelf-life. In addition, this compound has been shown to affect a variety of biochemical and physiological processes, which makes it a useful tool for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. This compound is a synthetic compound and is not naturally occurring, which may limit its ability to interact with other molecules in a natural environment. In addition, this compound is not very soluble in aqueous solutions, which may limit its ability to be used in certain laboratory experiments.
未来方向
There are several potential future directions for research on 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide. One potential direction is to investigate the effects of this compound on other biochemical and physiological processes. This compound has already been shown to affect inflammation, oxidative stress, and cell proliferation, but it is possible that this compound may affect other processes as well. In addition, further research could be done to investigate the potential therapeutic applications of this compound. This compound has already been studied for its potential to act as a drug target, but further research could be done to investigate its potential as a therapeutic agent. Finally, further research could be done to investigate the mechanism of action of this compound and its interactions with other molecules.
合成方法
The synthesis of 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide has been well-documented in the literature. The synthesis begins with the reaction of 3-chloro-4-methoxybenzaldehyde and ethyl 4-chloro-2-methoxyquinoline-6-carboxylate in the presence of piperidine. This reaction yields this compound. The reaction is catalyzed by piperidine and is typically carried out in anhydrous acetonitrile at a temperature of 25°C.
属性
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-3-26-18-10-16(23-15-6-4-11(20)8-13(15)18)19(24)22-12-5-7-17(25-2)14(21)9-12/h4-10H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMBTWHNIHHQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515587.png)
![N-(5-chloro-2-methylphenyl)-2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515592.png)
![ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515605.png)
![ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B6515609.png)
![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)
![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)
![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)

![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)
![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)
